molecular formula C26H25N3O2 B12437945 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone

1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone

Cat. No.: B12437945
M. Wt: 411.5 g/mol
InChI Key: LRYLVOAIPUFIOE-UHFFFAOYSA-N
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Description

1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone is a complex organic compound with a unique structure that includes a quinoline ring fused with a cyclopentane ring, a piperazine ring, and a phenylmethylidene group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. The process may start with the formation of the quinoline ring, followed by the introduction of the cyclopentane ring and the piperazine moiety. The phenylmethylidene group is then added through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and biochemical assays are conducted to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one
  • 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one

Uniqueness

What sets 1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone apart is its unique combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18(30)28-13-15-29(16-14-28)26(31)24-21-9-5-6-10-23(21)27-25-20(11-12-22(24)25)17-19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYLVOAIPUFIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C3CCC(=CC4=CC=CC=C4)C3=NC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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